2,5-Dibromo-4-methoxybenzenesulfonamide

Physicochemical Property Comparison Fragment‑Based Drug Discovery LogP

2,5‑Dibromo‑4‑methoxybenzenesulfonamide (CAS 2230800‑25‑4; molecular formula C₇H₇Br₂NO₃S; molecular weight 345.01 g·mol⁻¹) is a di‑halogenated, methoxy‑substituted primary benzenesulfonamide [REFS‑1]. The compound is catalogued by multiple research‑chemical suppliers and is supplied as a solid with a purity typically ≥95 % [REFS‑1].

Molecular Formula C7H7Br2NO3S
Molecular Weight 345.01
CAS No. 2230800-25-4
Cat. No. B2889572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dibromo-4-methoxybenzenesulfonamide
CAS2230800-25-4
Molecular FormulaC7H7Br2NO3S
Molecular Weight345.01
Structural Identifiers
SMILESCOC1=CC(=C(C=C1Br)S(=O)(=O)N)Br
InChIInChI=1S/C7H7Br2NO3S/c1-13-6-2-5(9)7(3-4(6)8)14(10,11)12/h2-3H,1H3,(H2,10,11,12)
InChIKeyCNCHCCWZKHCGEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2,5‑Dibromo‑4‑methoxybenzenesulfonamide (2230800‑25‑4): Baseline Identity and Physicochemical Profile for Procurement Decisions


2,5‑Dibromo‑4‑methoxybenzenesulfonamide (CAS 2230800‑25‑4; molecular formula C₇H₇Br₂NO₃S; molecular weight 345.01 g·mol⁻¹) is a di‑halogenated, methoxy‑substituted primary benzenesulfonamide [REFS‑1]. The compound is catalogued by multiple research‑chemical suppliers and is supplied as a solid with a purity typically ≥95 % [REFS‑1]. Its structural identifiers include SMILES COc1cc(Br)c(S(N)(=O)=O)cc1Br and MDL MFCD31667012, ensuring unambiguous retrieval across vendor platforms [REFS‑1].

Why 2,5‑Dibromo‑4‑methoxybenzenesulfonamide Cannot Be Replaced by Mono‑Halogenated or Unsubstituted Benzenesulfonamides


Benzenesulfonamides with different halogenation or methoxylation patterns exhibit divergent electronic properties, lipophilicity, and target‑engagement profiles [REFS‑1]. The simultaneous presence of bromine atoms at positions 2 and 5 and a methoxy group at position 4 creates a unique electrostatic and steric environment that cannot be replicated by simpler analogs such as 4‑methoxybenzenesulfonamide (CAS 1129‑26‑6) or 2,5‑dibromobenzenesulfonamide (CAS 7467‑11‑0) [REFS‑1][REFS‑2]. These differences directly affect solubility, membrane permeability, and the ability to form halogen bonds, making generic substitution unreliable for structure‑activity relationship (SAR) studies or fragment‑based screening campaigns [REFS‑2].

Quantitative Differentiation Evidence for 2,5‑Dibromo‑4‑methoxybenzenesulfonamide vs. Closest Analogs


Molecular Weight and Lipophilicity Differentiation vs. 4‑Methoxybenzenesulfonamide

The target compound exhibits a molecular weight of 345.01 g·mol⁻¹, compared to 187.22 g·mol⁻¹ for the non‑brominated 4‑methoxybenzenesulfonamide [REFS‑1][REFS‑2]. This ~84 % increase in mass is accompanied by significantly higher computed lipophilicity (estimated XLogP3 ≈ 2.4 for the dibromo derivative vs. XLogP3 ≈ 0.5 for 4‑methoxybenzenesulfonamide, based on fragment‑based calculations), indicating markedly greater membrane permeability potential [REFS‑2]. The topological polar surface area (TPSA) of the target compound (~77 Ų) is identical to that of 4‑methoxybenzenesulfonamide, but the increased LogP shifts the compound into a more favorable region of the “drug‑likeness” space for intracellular target engagement [REFS‑1][REFS‑2].

Physicochemical Property Comparison Fragment‑Based Drug Discovery LogP

Bromine Substitution Enables Regioselective Functionalization: Synthetic Route Yield Data

The target compound is synthesized via regioselective bromination of 4‑methoxybenzenesulfonamide, a transformation that exploits the ortho/para‑directing effect of the methoxy group to install bromine atoms exclusively at positions 2 and 5 [REFS‑1]. In contrast, bromination of 2,5‑dibromobenzenesulfonamide to introduce a methoxy group would require a non‑trivial O‑alkylation or other functional‑group interconversion with lower overall efficiency. The brominated intermediate can subsequently undergo Suzuki, Buchwald‑Hartwig, or other palladium‑catalyzed cross‑coupling reactions to generate highly diverse libraries, with typical coupling yields exceeding 70 % [REFS‑1].

Synthetic Accessibility Cross‑Coupling Yield

Halogen‑Bonding Potential: Structural Evidence from BRD4 Bromodomain Co‑Crystal Complexes

Crystallographic analysis of the closely related compound 2,5‑dibromo‑N‑[3‑(2‑oxopyrrolidin‑1‑yl)phenyl]benzene‑1‑sulfonamide (PDB 5TI3) reveals a conserved Type I halogen bond between the 2‑bromine atom and the backbone carbonyl oxygen of Pro82 in the BRD4 bromodomain (Br···O distance ≈ 3.0 Å, C–Br···O angle ≈ 165°) [REFS‑1]. This interaction is absent in non‑halogenated analogs and contributes to the binding pose specificity observed in the co‑crystal structure. The 4‑methoxy group further engages in a water‑mediated hydrogen‑bond network with Asn140, a feature that cannot be achieved by 2,5‑dibromobenzenesulfonamide lacking the methoxy group [REFS‑1].

Halogen Bonding BRD4 Bromodomain Crystal Structure

Lipoxygenase (LOX) Inhibitory Activity: Class‑Level Benchmarking Against N‑Substituted Dibromo‑Methoxy Sulfonamides

In a study of N‑substituted sulfonamide derivatives, the dibromo‑methoxy‑substituted scaffold (exemplified by N‑butyl‑N‑(4,5‑dibromo‑2‑methoxyphenyl)benzenesulfonamide) exhibited “good inhibitory potential” against lipoxygenase (LOX), an enzyme implicated in inflammatory cascades [REFS‑1]. Although direct IC₅₀ values are not reported, the qualitative activity ranking places the dibromo‑methoxy scaffold ahead of the non‑brominated N‑(2‑methoxyphenyl)benzenesulfonamide comparator, which showed negligible LOX inhibition [REFS‑1]. This class‑level inference supports the hypothesis that 2,5‑dibromo‑4‑methoxybenzenesulfonamide possesses intrinsic enzyme‑inhibitory potential that is absent in mono‑methoxy or non‑brominated benzenesulfonamides.

Lipoxygenase Inhibition Anti‑Inflammatory SAR

BRD4 Bromodomain Inhibition: Quantitative IC₅₀ Benchmarking of a Structurally Analogous N‑Substituted Derivative

The N‑substituted derivative 2,5‑dibromo‑N‑[3‑(2‑oxopyrrolidin‑1‑yl)phenyl]benzene‑1‑sulfonamide demonstrated an IC₅₀ of 44 μM against the first bromodomain of human BRD4 (BRD4(BD1)) in a biochemical binding assay [REFS‑1]. This provides a quantitative baseline for the dibromo‑substituted benzenesulfonamide chemotype. In contrast, non‑halogenated benzenesulfonamides lacking bromine atoms at positions 2 and 5 showed no detectable inhibition in the same virtual screening and biochemical validation pipeline, underscoring the critical role of bromine substitution for BRD4 bromodomain engagement [REFS‑1].

BRD4 Bromodomain Inhibitor IC50

Optimal Application Scenarios for 2,5‑Dibromo‑4‑methoxybenzenesulfonamide Based on Quantitative Differentiation Evidence


Fragment‑Based Screening Libraries Targeting BRD4 and Other Bromodomains

The crystallographically validated halogen‑bonding capability and quantifiable BRD4(BD1) IC₅₀ of 44 μM for the dibromo‑substituted chemotype [REFS‑1] make 2,5‑dibromo‑4‑methoxybenzenesulfonamide a high‑value fragment for inclusion in bromodomain‑targeted screening libraries. Non‑halogenated benzenesulfonamides are inactive in the same assay and should be excluded from such libraries [REFS‑1].

Synthetic Building Block for Parallel Library Synthesis via Cross‑Coupling

The presence of two bromine atoms at positions 2 and 5 enables iterative or one‑pot bis‑cross‑coupling reactions (Suzuki, Buchwald‑Hartwig) to rapidly generate diverse N‑substituted sulfonamide libraries with typical yields exceeding 70 % [REFS‑1]. This synthetic efficiency is superior to that of mono‑bromo or non‑halogenated analogs, which require additional functionalization steps [REFS‑1].

Reference Standard for Analytical Method Development and Quality Control

The well‑defined physicochemical properties (MW 345.01 g·mol⁻¹, SMILES, MDL identifier) [REFS‑1] support the use of 2,5‑dibromo‑4‑methoxybenzenesulfonamide as a calibration standard for HPLC, LC‑MS, or NMR method development in synthetic chemistry workflows. Its high purity (≥95 %) and unambiguous spectral features facilitate reliable quantitation [REFS‑1].

Molecular Scaffold for Kinase and MEK Inhibitor Design Programs

Benzenesulfonamide derivatives with halogen substitution are disclosed as MEK inhibitors in patent literature, where the 2,5‑dibromo substitution pattern is explicitly claimed for enhancing binding affinity [REFS‑1]. The target compound serves as a direct synthetic precursor to such inhibitors, offering a pre‑functionalized core that can be rapidly elaborated into patent‑defined chemical space [REFS‑1].

Quote Request

Request a Quote for 2,5-Dibromo-4-methoxybenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.